molecular formula C38H30O13 B12758775 scutianthraquinone B CAS No. 1160579-08-7

scutianthraquinone B

Cat. No.: B12758775
CAS No.: 1160579-08-7
M. Wt: 694.6 g/mol
InChI Key: OWDCXJMCKGCGEQ-UHFFFAOYSA-N
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Description

Scutianthraquinone B is a member of the class of hydroxyanthraquinones isolated from the bark of Scutia myrtina. This compound has been shown to exhibit significant antiproliferative and antimalarial activities .

Chemical Reactions Analysis

Scutianthraquinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scutianthraquinone B has been extensively studied for its antiproliferative and antimalarial activities. It has shown weak antiproliferative activities against the A2780 human ovarian cancer cell line and moderate antiplasmodial activities against chloroquine-resistant Plasmodium falciparum strains . These properties make it a promising candidate for further research in the fields of cancer treatment and malaria prevention.

Mechanism of Action

The exact mechanism of action of scutianthraquinone B is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and malaria parasite survival . Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.

Properties

CAS No.

1160579-08-7

Molecular Formula

C38H30O13

Molecular Weight

694.6 g/mol

IUPAC Name

methyl 7-[2,5-dihydroxy-3-methoxycarbonyl-4-methyl-9-(2-methylpropanoyloxy)-10-oxoanthracen-9-yl]-3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C38H30O13/c1-14(2)35(46)51-38(19-8-7-9-22(39)30(19)34(45)26-16(4)28(37(48)50-6)24(41)13-21(26)38)20-11-10-17-29(32(20)43)33(44)25-15(3)27(36(47)49-5)23(40)12-18(25)31(17)42/h7-14,39-41,43H,1-6H3

InChI Key

OWDCXJMCKGCGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)OC)O)C(=O)C3=C(C2=O)C(=C(C=C3)C4(C5=C(C(=CC=C5)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)OC)C)OC(=O)C(C)C)O

Origin of Product

United States

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